1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative with the molecular formula C₁₀H₄F₁₂N₂O and a molecular weight of 396.132 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -50°C to -78°C) to ensure regioselectivity.
Functionalization: Functionalization of the 5-position is achieved through lithiation followed by trapping with electrophiles.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include THF as a solvent, low temperatures for lithiation, and electrophiles for trapping . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole exerts its effects involves interactions with molecular targets and pathways. The high fluorine content enhances the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other fluorinated pyrazoles such as:
- 1-Methyl-3-(trifluoromethyl)pyrazole
- 1-Methyl-5-(trifluoromethyl)pyrazole
- 1-Nonafluoropentanoyl-5-(trifluoromethyl)pyrazole
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their reactivity and applications . The unique combination of nonafluoropentanoyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H4F12N2O |
---|---|
Molekulargewicht |
396.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H4F12N2O/c1-3-2-4(7(13,14)15)24(23-3)5(25)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |
InChI-Schlüssel |
CILNRJYVLUSSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.